molecular formula C12H24N2O4S2 B8788809 S,S'-Hexanediyldi-L-cysteine CAS No. 76305-78-7

S,S'-Hexanediyldi-L-cysteine

Cat. No.: B8788809
CAS No.: 76305-78-7
M. Wt: 324.5 g/mol
InChI Key: LKJMQGLNYBMDEF-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S,S’-Hexanediyldi-L-cysteine: is a compound with the molecular formula C12H24N2O4S2 and a molecular weight of 324.46 g/mol It is a derivative of the amino acid L-cysteine, featuring two cysteine molecules linked by a hexane chain through their sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S’-Hexanediyldi-L-cysteine typically involves the reaction of L-cysteine with hexane-1,6-dithiol under specific conditions. The reaction is carried out in an aqueous medium, often with the presence of a base such as sodium hydroxide to facilitate the formation of the disulfide bond .

Industrial Production Methods: Industrial production of S,S’-Hexanediyldi-L-cysteine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: S,S’-Hexanediyldi-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol groups in the compound can be oxidized to form disulfides or sulfoxides.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol-containing compounds.

    Substitution: Alkylated derivatives of S,S’-Hexanediyldi-L-cysteine.

Scientific Research Applications

Chemistry: S,S’-Hexanediyldi-L-cysteine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, S,S’-Hexanediyldi-L-cysteine is studied for its role in redox biology and as a potential antioxidant. Its ability to undergo redox reactions makes it a valuable tool for studying cellular redox processes .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases. Its antioxidant properties may help mitigate damage caused by reactive oxygen species .

Industry: S,S’-Hexanediyldi-L-cysteine is used in the development of new materials with enhanced properties, such as improved stability and reactivity. It is also explored for its potential use in the production of pharmaceuticals and other high-value chemicals .

Mechanism of Action

The mechanism of action of S,S’-Hexanediyldi-L-cysteine primarily involves its redox activity. The thiol groups in the compound can undergo oxidation and reduction, allowing it to act as a redox buffer. This redox activity is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative damage .

Molecular Targets and Pathways:

    Redox-sensitive proteins: S,S’-Hexanediyldi-L-cysteine can interact with redox-sensitive proteins, modulating their activity and function.

    Antioxidant pathways: The compound can enhance the activity of antioxidant enzymes, contributing to the detoxification of reactive oxygen species.

Comparison with Similar Compounds

    L-cysteine: A naturally occurring amino acid with a thiol group, involved in protein synthesis and redox biology.

    L-cystine: A dimer of L-cysteine linked by a disulfide bond, involved in the formation of disulfide bridges in proteins.

Uniqueness: S,S’-Hexanediyldi-L-cysteine is unique due to its hexane linker, which imparts distinct structural and chemical properties compared to L-cysteine and L-cystine. This unique structure allows for specific interactions and applications that are not possible with the simpler amino acids .

Properties

CAS No.

76305-78-7

Molecular Formula

C12H24N2O4S2

Molecular Weight

324.5 g/mol

IUPAC Name

(2R)-2-amino-3-[6-[(2R)-2-amino-2-carboxyethyl]sulfanylhexylsulfanyl]propanoic acid

InChI

InChI=1S/C12H24N2O4S2/c13-9(11(15)16)7-19-5-3-1-2-4-6-20-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1

InChI Key

LKJMQGLNYBMDEF-UWVGGRQHSA-N

Isomeric SMILES

C(CCCSC[C@@H](C(=O)O)N)CCSC[C@@H](C(=O)O)N

Canonical SMILES

C(CCCSCC(C(=O)O)N)CCSCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.